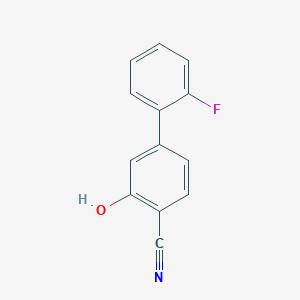

2-Cyano-5-(2-fluorophenyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-12-4-2-1-3-11(12)9-5-6-10(8-15)13(16)7-9/h1-7,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNTWSHORKKNFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673447 | |

| Record name | 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214379-91-5 | |

| Record name | 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. organicchemistrydata.org For 2-Cyano-5-(2-fluorophenyl)phenol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a comprehensive structural profile.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

Proton NMR (¹H NMR) spectroscopy offers insights into the number and type of hydrogen atoms in a molecule. hw.ac.uk In this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings and the hydroxyl proton.

The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-withdrawing nature of the cyano (-CN) and fluoro (-F) groups, along with the electron-donating hydroxyl (-OH) group, causes the aromatic protons to resonate in specific regions. ucl.ac.ukdocbrown.info The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature. ucl.ac.uk

The protons on the phenyl ring substituted with the hydroxyl and cyano groups are expected to exhibit complex splitting patterns due to spin-spin coupling with their neighbors. Similarly, the protons on the 2-fluorophenyl ring will show coupling to each other and also to the fluorine atom (J-coupling). ubc.ca The integrated area under each peak corresponds to the number of protons it represents. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Phenolic OH | 4.0 - 10.0 | s (broad) | - |

| Aromatic CH (Phenol Ring) | 6.8 - 7.5 | m | - |

| Aromatic CH (Fluorophenyl Ring) | 7.0 - 7.6 | m | - |

Note: Predicted values are based on typical chemical shift ranges for substituted phenols and fluorinated aromatic compounds. chemicalbook.comchemicalbook.com 's' denotes singlet, 'm' denotes multiplet.

Carbon-13 NMR (¹³C NMR) Investigations of Carbon Environments

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu Due to the molecule's asymmetry, each of the 13 carbon atoms in this compound is expected to be chemically non-equivalent, resulting in 13 distinct signals in the ¹³C NMR spectrum. docbrown.info

The chemical shifts of the carbon atoms are influenced by the attached functional groups.

Aromatic Carbons: These typically resonate in the range of 110-160 ppm. The carbons directly bonded to the electronegative fluorine and oxygen atoms (C-F and C-O) will be shifted downfield. chemicalbook.com

Quaternary Carbons: Carbons that are not bonded to any hydrogen atoms (e.g., C-CN, C-OH, C-F, and the carbon at the junction of the two rings) usually show weaker signals. oregonstate.edu

Cyano Carbon (C≡N): The carbon of the nitrile group typically appears in a distinct region around 115-125 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cyano (C≡N) | 115 - 125 |

| Aromatic CH | 115 - 140 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-F | 155 - 165 (doublet due to C-F coupling) |

| Aromatic Quaternary Carbons | 120 - 150 |

Note: Predicted values are based on typical chemical shift ranges for substituted phenols, nitriles, and fluorinated aromatic compounds. docbrown.infochemicalbook.com

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Environment Elucidation

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. icpms.cz Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. scholaris.ca Furthermore, the signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (³JHF). This coupling information can help confirm the substitution pattern on the fluorinated ring. icpms.cz The large chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap, making it a powerful tool for structural analysis. icpms.czresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure. princeton.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. sdsu.edu This is particularly useful for tracing the connectivity of protons within each of the two aromatic rings. Cross-peaks in the COSY spectrum connect protons that are on adjacent carbon atoms (typically ²JHH and ³JHH couplings). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). sdsu.edu An HSQC spectrum would allow for the definitive assignment of each protonated carbon in the aromatic rings by linking the known proton shifts to their corresponding carbon shifts. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. ucdavis.edu The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness is a result of intermolecular hydrogen bonding. pressbooks.pub

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group should appear in the range of 2220-2260 cm⁻¹. This is a highly diagnostic peak. researchgate.net

Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds on the aromatic rings are typically found just above 3000 cm⁻¹. libretexts.org

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-F Stretch: A strong absorption band corresponding to the C-F bond stretch is expected in the 1100-1300 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Cyano C≡N | Stretch | 2220 - 2260 (sharp) |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | 1200 - 1300 |

| C-F | Stretch | 1100 - 1300 |

Note: Values are based on standard FTIR correlation tables. pressbooks.pubresearchgate.netlibretexts.org

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint based on its specific chemical bonds and symmetry. For this compound, a Raman spectrum would reveal characteristic peaks corresponding to the vibrations of its functional groups.

Key expected vibrational modes would include:

C≡N stretch: A sharp, intense band typically appearing in the 2200-2260 cm⁻¹ region. nih.gov The exact position can be sensitive to the electronic environment.

Aromatic C-C stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the two phenyl rings.

C-F stretching: A band typically found in the 1000-1400 cm⁻¹ range.

O-H stretching and bending: A broad band for the hydroxyl group stretch, and in-plane and out-of-plane bending modes at lower frequencies.

Biphenyl (B1667301) C-C stretch: A mode corresponding to the stretching of the bond connecting the two phenyl rings.

A detailed analysis of the Raman spectrum, often supported by computational density functional theory (DFT) calculations, could provide insights into the molecular structure and intermolecular interactions. researchgate.net However, specific experimental or theoretical Raman spectra for this compound are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides information on the electronic transitions within a molecule and is fundamental to understanding its photophysical properties.

Absorption and Emission Spectra Analysis

The absorption spectrum of this compound in a suitable solvent would be expected to show absorption bands corresponding to π-π* transitions within the aromatic system. Phenolic compounds typically exhibit absorption maxima around 270-280 nm. bgu.ac.il The presence of the cyano and fluoro substituents, as well as the biphenyl structure, would influence the precise wavelength and intensity of these absorptions.

Fluorescence emission spectroscopy, which measures the light emitted from the molecule after excitation, would reveal its properties as a luminophore. The difference between the absorption and emission maxima (the Stokes shift) provides information about the structural and electronic changes in the excited state. nih.gov For many biphenyl derivatives, emission properties are highly dependent on the solvent and the substitution pattern. researchgate.net

Specific absorption and emission maxima, quantum yields, and fluorescence lifetimes for this compound have not been reported in the searched scientific literature.

Intramolecular Charge Transfer (ICT) Characteristics

The structure of this compound, with the electron-donating hydroxyl group and the electron-withdrawing cyano group on the same phenyl ring, suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgnih.gov In an ICT process, electron density moves from the donor portion to the acceptor portion of the molecule, leading to a highly polar excited state. d-nb.info

The occurrence of ICT is often characterized by:

Solvatochromism: A significant shift in the emission wavelength in response to changes in solvent polarity. A red shift (bathochromism) with increasing solvent polarity is a hallmark of an ICT state. nih.gov

Dual fluorescence: In some cases, molecules can exhibit two distinct emission bands, one from a locally excited (LE) state and another, more red-shifted band from the ICT state.

The torsional angle between the two phenyl rings is a critical factor governing ICT in biphenyl systems. researchgate.net A more planar conformation in the excited state can facilitate charge transfer. While the potential for ICT in this compound is high, experimental studies confirming and quantifying these characteristics are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio of the resulting ions and their fragments. The nominal molecular weight of this compound (C₁₃H₈FNO) is approximately 213.21 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 213. The fragmentation pattern provides a structural fingerprint. For this molecule, fragmentation would likely involve:

Loss of CO (28 Da) from the phenol (B47542) ring, a common fragmentation pathway for phenols. docbrown.info

Loss of HCN (27 Da) from the cyano group.

Cleavage of the bond between the two phenyl rings.

Loss of a fluorine atom or HF.

The relative abundance of these fragment ions helps in confirming the structure of the molecule. A detailed analysis of the fragmentation of related phenolic compounds can provide a basis for predicting the spectrum of the title compound. nih.govresearchgate.net However, a published experimental mass spectrum and detailed fragmentation analysis for this compound are not available.

Below is a table of expected major fragments based on the general fragmentation patterns of related compounds.

| Fragment Ion (m/z) | Possible Identity/Origin |

| 213 | Molecular Ion [C₁₃H₈FNO]⁺˙ |

| 185 | [M - CO]⁺˙ |

| 186 | [M - HCN]⁺˙ |

| 114 | [C₆H₅FO]⁺ (Fluorophenyl fragment) |

| 99 | [C₆H₄CN]⁺ (Cyanophenyl fragment) |

This table is predictive and not based on experimental data for this compound.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Molecular Geometry and Conformation

A successful single crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Dihedral angle: The twist angle between the two phenyl rings is a crucial conformational parameter in biphenyl compounds, influencing their electronic properties.

Planarity: Confirmation of the planarity of the individual aromatic rings.

Intermolecular interactions: Details of hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions (such as π-π stacking) that dictate the crystal packing.

This data is invaluable for understanding the solid-state properties of the material and for validating the results of computational chemistry models. Despite its importance, no crystal structure for this compound has been deposited in the primary crystallographic databases or reported in the searched literature.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The molecular structure of this compound, a substituted biphenyl, is defined by the spatial relationship between its two phenyl rings and the influence of its functional groups—cyano (-C≡N), hydroxyl (-OH), and fluoro (-F).

Bond Lengths: The bond lengths within the phenolic and fluorophenyl rings are expected to exhibit typical aromatic character, with C-C bond distances averaging around 1.39 Å. However, substitution can induce slight variations. The C-F bond is anticipated to be approximately 1.35 Å. The carbon-oxygen bond of the phenol group (C-O) is typically around 1.36 Å, while the triple bond of the cyano group (C≡N) is significantly shorter and stronger, with a length of approximately 1.15 Å. The pivotal C-C bond connecting the two phenyl rings is predicted to be in the range of 1.48-1.49 Å, slightly longer than an intra-ring aromatic C-C bond.

Interactive Table: Predicted Bond Lengths for this compound Note: These are representative values based on computational models of phenolic compounds and may vary in an experimental crystal structure.

| Atom 1 | Atom 2 | Predicted Bond Length (Å) |

| C(ar) | C(ar) | ~1.39 |

| C | F | ~1.35 |

| C | O | ~1.36 |

| O | H | ~0.96 |

| C | C≡N | ~1.45 |

| C | ≡N | ~1.15 |

| C(ar) | C(ar-biphenyl) | ~1.49 |

Bond Angles: The bond angles within the benzene (B151609) rings are expected to be close to the ideal 120° for sp² hybridized carbons. However, the presence of substituents will cause minor distortions. For instance, the C-C-O and C-C-C(N) angles may deviate slightly from 120° to accommodate the functional groups. Computational studies on various phenol derivatives confirm that substituent effects can alter bond angles from their normal values. tsijournals.com

Interactive Table: Predicted Bond Angles for this compound Note: These values are based on theoretical calculations for substituted phenols and serve as estimations.

| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |

| C(ar) | C(ar) | C(ar) | ~120 |

| C(ar) | C(ar) | H | ~120 |

| C(ar) | C | O | ~118-122 |

| C | O | H | ~109 |

| C(ar) | C | C≡N | ~119-121 |

| C | C | N | ~178-180 |

Torsion Angles: The most significant torsion angle in this compound is the dihedral angle between the two phenyl rings. Due to the ortho-fluorine atom, a planar conformation is energetically unfavorable. Conformational analysis of similar biphenyls using methods like Density Functional Theory (DFT) consistently shows that the equilibrium geometry involves a twisted arrangement. rsc.org This twist angle is crucial as it affects the degree of π-conjugation between the rings, which in turn influences the electronic and photophysical properties of the molecule. Studies on 2-cyanophenol have highlighted the existence of different conformers based on the orientation of the hydroxyl group relative to the cyano group, suggesting that intramolecular hydrogen bonding could also play a role in stabilizing specific conformations. acs.org

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites like this compound.

The presence of a hydroxyl group (a strong hydrogen bond donor) and a cyano group (a hydrogen bond acceptor) creates the potential for robust intermolecular hydrogen bonding networks. These interactions are a primary driving force in the assembly of molecules in the crystalline state. Different hydrogen bonding motifs (e.g., chains, dimers) can lead to different crystal packings and, consequently, different polymorphs.

Furthermore, the fluoro-substituent can participate in weaker C-H···F hydrogen bonds and influence π-π stacking interactions. The interplay between strong O-H···N hydrogen bonds, weaker C-H···O and C-H···F interactions, and π-π stacking of the aromatic rings makes the crystal landscape of this compound potentially complex. Crystal engineering principles would focus on controlling these competing interactions to target specific crystal forms with desired physical properties. The fluorination of organic molecules is a known strategy in crystal engineering to modulate solid-state packing and properties. nih.gov

While no specific polymorphs of this compound have been reported in the literature, its structural features make it a strong candidate for polymorphic behavior. The isolation and characterization of different crystalline forms would require systematic screening of crystallization conditions (e.g., solvent, temperature, saturation rate).

Computational and Theoretical Investigations of 2 Cyano 5 2 Fluorophenyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties with high accuracy. For a molecule like 2-Cyano-5-(2-fluorophenyl)phenol, DFT calculations would provide fundamental insights into its stability, electronic characteristics, and spectroscopic behavior.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the calculation iteratively adjusts the atomic coordinates to find the minimum energy conformation.

For this compound, a key structural parameter is the dihedral angle between the two phenyl rings. Due to steric hindrance from the ortho-fluorine atom and other substituents, the molecule is not expected to be planar. The optimized geometry for biphenyl (B1667301) itself is twisted with a dihedral angle of about 45 degrees to balance the competing effects of π-conjugation (favoring planarity) and steric repulsion. A similar twisted conformation would be anticipated for this derivative.

Once optimized, the electronic structure can be analyzed. This includes calculating bond lengths, bond angles, and charge distributions. The presence of the electron-withdrawing cyano (-CN) and fluorine (-F) groups, along with the electron-donating hydroxyl (-OH) group, creates a complex electronic environment. The analysis would likely show significant polarization, with negative charges accumulating on the nitrogen, oxygen, and fluorine atoms and positive charges on adjacent carbons.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are typical values based on DFT calculations of similar substituted biphenyls and are for illustrative purposes.

| Parameter | Predicted Value | Description |

| C-C (inter-ring) Bond Length | ~1.48 Å | The single bond connecting the two phenyl rings. |

| C≡N Bond Length | ~1.16 Å | The triple bond of the cyano group. |

| C-F Bond Length | ~1.35 Å | The bond between carbon and the fluorine atom. |

| C-O Bond Length | ~1.36 Å | The bond between carbon and the hydroxyl oxygen. |

| O-H Bond Length | ~0.97 Å | The bond within the hydroxyl group. |

| Phenyl-Phenyl Dihedral Angle | ~40-60° | The twist angle between the two aromatic rings. |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. libretexts.org For this compound, the distribution of these orbitals would be influenced by its substituents. The HOMO is likely to be localized on the phenol (B47542) ring, which is electron-rich due to the hydroxyl group. Conversely, the LUMO may be distributed across the biphenyl system, particularly influenced by the electron-withdrawing cyano group.

Analysis of the FMOs helps predict which sites on the molecule are susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are representative examples for substituted aromatic compounds and serve for illustration.

| Orbital | Energy (eV) | Description |

| HOMO | ~ -6.5 eV | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | ~ -1.8 eV | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Energy difference; indicates chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent near-zero or intermediate potentials. scienceopen.com

For this compound, the MEP map would be invaluable for identifying reactive sites.

Negative Regions (Red): Expected around the nitrogen atom of the cyano group, the oxygen of the hydroxyl group, and the fluorine atom due to their high electronegativity and lone pairs of electrons. These are the most likely sites for interaction with electrophiles or for hydrogen bonding.

Positive Regions (Blue): Expected around the hydroxyl hydrogen atom, making it acidic and a potential hydrogen bond donor.

Aromatic Rings: The rings themselves will show a complex potential distribution due to the push-pull effects of the different substituents.

DFT calculations can predict spectroscopic properties with reasonable accuracy, aiding in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. Each peak in the spectrum corresponds to a specific vibrational mode (stretching, bending, etc.). For this compound, key predicted vibrations would include the O-H stretch (around 3300-3600 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹), C-F stretching vibrations, and various C-C and C-H vibrations of the aromatic rings. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. mdpi.comresearchgate.net The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π→π* and n→π* transitions for aromatic systems. The predicted spectrum for this compound would likely show strong absorptions in the UV region, characteristic of substituted biphenyls.

Table 3: Predicted Key IR Vibrational Frequencies (Illustrative) Note: Based on typical frequency ranges for the given functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3300 - 3600 |

| Cyano (-C≡N) | C≡N Stretch | 2220 - 2240 |

| Fluoro (-F) | C-F Stretch | 1100 - 1250 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Molecular Dynamics Simulations

While DFT provides a static picture of a single molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes and flexibility. rsc.org

For a molecule like this compound, the most significant motion is the rotation around the single bond connecting the two phenyl rings. ic.ac.uk An MD simulation would track the dihedral angle between the rings over time, revealing the range of accessible conformations and the energy barriers between them. rsc.org

These simulations can show how the molecule flexes and bends at different temperatures. rsc.org The results would provide a probability distribution of the dihedral angle, confirming the most stable twisted conformation but also showing the molecule's ability to rotate through higher-energy planar or perpendicular states. This dynamic flexibility can be crucial for understanding how the molecule interacts with other molecules, such as biological receptors or solvent molecules.

Lack of Publicly Available Research Data on the Computational and Theoretical Solvent Effects for this compound

Despite a comprehensive search for scholarly articles and research data, no specific computational and theoretical investigations into the solvent effects on the molecular behavior of this compound could be identified. The scientific literature available in the public domain does not appear to contain detailed studies, including data tables or in-depth research findings, on how different solvents influence the properties of this particular compound.

General computational chemistry methodologies, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often employed to understand the behavior of molecules in various solvent environments. These studies typically investigate parameters like solvatochromic shifts, changes in molecular geometry, and alterations in electronic properties as a function of solvent polarity and type. For instance, the polarized continuum model (PCM) is a common approach to simulate the effects of a solvent on a solute.

However, the application of these theoretical methods to this compound, and the subsequent publication of these results, could not be confirmed through the performed searches. While research exists on the solvent effects for other, structurally related compounds, the strict focus on this compound as per the user's request precludes the inclusion of such data.

Therefore, the section on "Solvent Effects on Molecular Behavior" cannot be populated with the requested detailed research findings and data tables due to the absence of specific studies on this compound in the available scientific literature.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions governing the assembly of 2-Cyano-5-(2-fluorophenyl)phenol molecules. Both intramolecular and intermolecular hydrogen bonds are anticipated, creating a robust and multi-dimensional supramolecular structure.

Within a single molecule of this compound, the potential exists for an intramolecular hydrogen bond between the phenolic hydroxyl (-OH) group and the nitrogen atom of the adjacent cyano (-C≡N) group. In related 2-cyanophenol structures, this type of interaction is common and leads to the formation of a stable, planar, six-membered ring system. nih.gov This intramolecular connection can influence the molecule's conformation, locking the hydroxyl group in a specific orientation and affecting its acidity and reactivity.

In the solid state, intermolecular hydrogen bonds are crucial for building extended architectures. While the primary hydroxyl donor might be involved in an intramolecular bond, it can also participate in intermolecular O-H···N or O-H···O bonds, leading to the formation of dimers or chains.

Beyond the strong hydroxyl-led interactions, weaker hydrogen bonds also play a critical role. These include:

C-H···O and C-H···N Interactions: Aromatic C-H groups can act as weak hydrogen bond donors, interacting with the oxygen of the hydroxyl group or the nitrogen of the cyano group on neighboring molecules. These interactions help to link the primary structural motifs (like chains or dimers) into more complex three-dimensional arrays. nih.gov

C-H···π Interactions: The electron-rich π-systems of the phenyl rings can act as hydrogen bond acceptors for aromatic C-H donors from adjacent molecules, further stabilizing the crystal packing.

The collective effect of these varied hydrogen bonds results in a highly cohesive and stable crystal lattice.

The fluorine atom, being highly electronegative, exerts a significant influence on the molecule's electronic properties and, consequently, its hydrogen bonding capabilities. Although fluorine is a weak hydrogen bond acceptor, its primary role is inductive. By withdrawing electron density from the phenyl ring, the fluorine atom can increase the acidity of the aromatic C-H protons, making them slightly better hydrogen bond donors. mdpi.comnih.govresearchgate.net This can strengthen C-H···O and C-H···N interactions. Furthermore, the modification of the electrostatic potential across the aromatic rings affects the geometry and stability of all hydrogen bonds involving the ring or its substituents.

Halogen Bonding and Other Non-Covalent Interactions

While fluorine can theoretically participate in halogen bonding, it is the least polarizable of the halogens, and such bonds are generally very weak or insignificant, especially compared to the other powerful interactions present in this molecule.

However, other non-covalent forces are noteworthy. The molecule possesses significant dipole moments associated with the C-F and C≡N bonds. Dipole-dipole interactions involving these polar groups contribute to the lattice energy and influence the relative orientation of molecules in the crystal.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into constituent contacts. The analysis generates a 2D "fingerprint plot," which summarizes the frequency of different types of intermolecular contacts.

While a specific crystal structure for this compound is not publicly available, analysis of closely related cyanobiphenyl derivatives allows for a reliable prediction of the contributions of various contacts. nih.gov

Table 1: Predicted Hirshfeld Surface Contact Contributions for this compound

| Interaction Type | Description | Predicted Contribution (%) |

|---|---|---|

| H···H | Represents contacts between hydrogen atoms; typically the most abundant contact in organic molecules. | ~30-40% |

| C···H/H···C | Encompasses C-H···π interactions and general van der Waals contacts between carbon and hydrogen. | ~30-35% |

| O···H/H···O | Highlights hydrogen bonds involving the hydroxyl group (C-H···O and potential O-H···O). | ~10-15% |

| N···H/H···N | Indicates hydrogen bonds involving the cyano group (C-H···N and O-H···N). | ~8-12% |

| F···H/H···F | Represents contacts involving the fluorine atom, which are often numerous but weak. | ~5-10% |

| C···C | Corresponds to π-π stacking interactions. | ~5% |

The red spots on a Hirshfeld surface mapped over the dnorm property indicate close intermolecular contacts, such as hydrogen bonds, while the fingerprint plots provide the quantitative breakdown shown in the table. nih.gov These data underscore the importance of a diverse range of interactions, from strong hydrogen bonds to weaker van der Waals forces and π-stacking, in defining the supramolecular assembly.

Crystal Packing and Self-Assembly Architectures

Due to the lack of experimental crystal structure data for this compound, a detailed discussion of its crystal packing and self-assembly is not possible. The arrangement of molecules in the solid state is determined by a complex interplay of intermolecular forces, and without experimental verification, any description would be purely speculative.

Detailed research findings, including data tables of bond lengths, bond angles, and specific intermolecular contacts that define the supramolecular architecture, are contingent upon successful single-crystal X-ray diffraction analysis. As no such studies have been published for this compound, these details remain unknown.

For a comprehensive understanding of the supramolecular chemistry of this compound, future experimental work, specifically the growth of single crystals and their analysis via X-ray diffraction, would be required. Such studies would elucidate the specific hydrogen bonding, halogen bonding, π-π stacking, and other non-covalent interactions that govern its self-assembly into a crystalline lattice.

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl (-OH) group attached to the aromatic ring is a primary determinant of the molecule's chemical personality, governing its acid-base behavior and directing the course of aromatic substitution reactions.

Acid-Base Properties and Proton Transfer Mechanisms

The phenolic hydroxyl group confers acidic properties upon the molecule. Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion, where the negative charge is delocalized over the aromatic ring. vanderbilt.edu In 2-Cyano-5-(2-fluorophenyl)phenol, the acidity is further enhanced by the presence of two electron-withdrawing groups: the cyano (-CN) group and the 2-fluorophenyl group. vanderbilt.edunumberanalytics.com These groups stabilize the conjugate base (phenoxide ion) through inductive effects and, in the case of the cyano group, resonance delocalization, making the removal of the phenolic proton more favorable. numberanalytics.comkhanacademy.org Consequently, this compound is expected to be a stronger acid than phenol (B47542) itself.

The transfer of the phenolic proton is a fundamental process in its reactions. One-electron oxidation of phenols, particularly those involved in hydrogen bonding, can occur through a concerted proton-electron transfer (CPET) mechanism. acs.orgrsc.org In this process, the transfer of the electron to an oxidizing agent and the transfer of the proton to a base happen in a single kinetic step. acs.orgpnas.org This mechanism is distinct from stepwise pathways, such as electron transfer followed by proton transfer (ET-PT) or proton transfer followed by electron transfer (PT-ET). rsc.org The CPET pathway is often favored thermodynamically and is crucial in many biological systems involving tyrosine residues. acs.orgmdpi.com For this compound, oxidation would lead to a phenoxyl radical, with the proton being transferred to a suitable base in the reaction medium. acs.org

Table 1: Influence of Substituents on Phenol Acidity

| Substituent | Electronic Effect | Influence on Phenoxide Ion | Predicted Effect on Acidity of this compound |

| Cyano Group (-CN) | Strong Electron-Withdrawing (Inductive & Resonance) | Stabilizes by delocalizing negative charge | Increases acidity |

| 2-Fluorophenyl Group | Electron-Withdrawing (Inductive) | Stabilizes by withdrawing electron density | Increases acidity |

Electrophilic Aromatic Substitution on the Phenol Ring

The hydroxyl group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. libretexts.orgquora.combyjus.com It enriches the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring highly susceptible to attack by electrophiles. quora.comrefinerlink.com

However, the reactivity of the phenolic ring in this compound is complex due to the presence of other substituents. The positions available for substitution on the phenol ring are C-3, C-4, and C-6 (relative to the -OH group at C-1).

Directing Effects:

Hydroxyl Group (-OH at C-1): Strongly activating and directs incoming electrophiles to the ortho (C-2, C-6) and para (C-4) positions.

Cyano Group (-CN at C-2): Strongly deactivating and a meta-director.

2-Fluorophenyl Group (at C-5): Deactivating due to its inductive effect, and an ortho-, para-director.

Therefore, the directing effects of the hydroxyl and cyano groups are synergistic, both favoring substitution at the C-4 and C-6 positions. The C-4 position is para to the hydroxyl group and meta to the cyano group, making it a highly likely site for electrophilic attack. The C-6 position is ortho to the hydroxyl group and also meta to the cyano group, representing another probable site, though potentially subject to steric hindrance from the adjacent 2-fluorophenyl group. Reactions like halogenation and nitration, which proceed readily with phenol, would be expected to occur on this compound at these activated positions. byjus.com

Reactivity of the Cyano Group

The cyano (-C≡N) group, or nitrile, is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, with the carbon atom being electrophilic. fiveable.methieme-connect.de

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. pressbooks.pubwikipedia.org This reaction is analogous to the nucleophilic addition to a carbonyl group. pressbooks.pub Strong nucleophiles, such as Grignard reagents (organomagnesium halides) or organolithium reagents, can add to the nitrile to form an intermediate imine anion. wikipedia.orglibretexts.org Subsequent aqueous workup hydrolyzes the imine, yielding a ketone. libretexts.orglibretexts.org The presence of the electron-withdrawing aromatic system attached to the cyano group enhances its electrophilic character, facilitating such additions. nih.gov

Hydrolysis and Reduction Reactions of Nitriles

The nitrile group can undergo hydrolysis to form a carboxylic acid. libretexts.orgnumberanalytics.com This transformation can be catalyzed by either acid or base. numberanalytics.comnumberanalytics.com

Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by attack by water. The reaction proceeds through an amide intermediate. libretexts.orgnumberanalytics.com

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, also forming an amide intermediate which is subsequently hydrolyzed to a carboxylate salt. pressbooks.publibretexts.org

Nitriles can also be reduced to primary amines or aldehydes depending on the reducing agent used. wikipedia.org

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines. libretexts.orglibretexts.org The reaction proceeds via two successive additions of hydride to the nitrile carbon. libretexts.org Catalytic hydrogenation using reagents like Raney nickel can also achieve this transformation. wikipedia.org

Reduction to Aldehydes: It is possible to stop the reduction at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), followed by hydrolysis of the intermediate imine. libretexts.orgwikipedia.org

Table 2: Common Reactions of the Nitrile Group in this compound

| Reaction Type | Reagents | Intermediate | Final Product |

| Nucleophilic Addition | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Imine | Ketone |

| Hydrolysis (Acidic) | H₃O⁺, heat | Amide | Carboxylic Acid |

| Hydrolysis (Basic) | 1. NaOH, H₂O, heat 2. H₃O⁺ | Amide | Carboxylic Acid |

| Reduction to Amine | 1. LiAlH₄ 2. H₂O | Dianion | Primary Amine |

| Reduction to Aldehyde | 1. DIBAL-H 2. H₂O | Imine | Aldehyde |

Influence of the Fluorophenyl Moiety on Reactivity

Electronic Effects: Fluorine is the most electronegative element, and its primary influence on the aromatic ring is a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds. The phenyl group itself is also generally considered electron-withdrawing. vanderbilt.edu This combined inductive withdrawal of electron density has several consequences:

Increased Acidity: As mentioned previously, it stabilizes the phenoxide anion, increasing the acidity of the phenolic proton compared to unsubstituted phenol. numberanalytics.com

Deactivation of the Phenol Ring: The withdrawal of electron density deactivates the phenolic ring towards electrophilic aromatic substitution, making reactions slower than for phenol itself. latech.edu

Activation of the Cyano Group: By withdrawing electron density from the entire molecule, it can slightly enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

Inductive and Resonance Effects of Fluorine

Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I). vaia.com It pulls electron density away from the benzene (B151609) ring through the sigma (σ) bond, which tends to deactivate the ring towards electrophilic aromatic substitution by making it less nucleophilic. vaia.comkhanacademy.org This effect is strongest for fluorine compared to other halogens. vaia.com

Table 1: Inductive vs. Resonance Effects of Fluorine in Aromatic Systems

| Effect | Description | Impact on Aromatic Ring |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the sigma (σ) bond due to fluorine's high electronegativity. khanacademy.orgcsbsju.edu | Deactivates the ring, making it less nucleophilic and less reactive towards electrophiles. vaia.com |

| Resonance Effect (+R) | Donation of lone pair electrons into the aromatic pi (π) system. csbsju.edu | Increases electron density at the ortho and para positions, directing electrophilic attack to these sites. vaia.com |

Steric Hindrance Effects of the Fluorophenyl Group

Steric hindrance refers to the influence of the spatial arrangement of atoms on a molecule's reactivity. numberanalytics.com In this compound, the 2-fluorophenyl group is a bulky substituent attached to the phenol ring. Its size and three-dimensional shape can significantly hinder or prevent reactants from approaching reactive sites on the phenol ring, particularly the adjacent hydroxyl (-OH) and cyano (-CN) groups. numberanalytics.comyoutube.com

The presence of this large group can:

Block Reaction Pathways: It can physically obstruct the trajectory of a nucleophile or electrophile attempting to attack the phenol ring or its functional groups. For instance, reactions involving the hydroxyl group or the ortho- and para-positions relative to it may be slowed down. youtube.com

Influence Conformational Stability: The repulsion between the bulky 2-fluorophenyl group and adjacent atoms can lead to a distortion of the molecule's preferred geometry, affecting its stability and the accessibility of its reactive centers. numberanalytics.com

Dictate Regioselectivity: In reactions where multiple products are possible, steric hindrance can determine the outcome by favoring attack at the less sterically hindered positions. nih.gov

Photochemical Reactivity

The photochemical reactivity of the cyanophenol class of compounds has been a subject of scientific inquiry, particularly concerning their behavior upon absorption of UV light. researchgate.netacs.org While specific studies on this compound are not prevalent, its behavior can be inferred from related structures.

Cyanophenols can undergo several photochemical processes, including:

Excited-State Proton Transfer (ESPT): Upon photoexcitation, the acidity of the phenolic proton can increase significantly. For some isomers, like ortho- and meta-cyanophenols, this leads to rapid proton transfer to a solvent molecule like water. researchgate.net

Photodecomposition: Exposure to UV light can cause the breakdown of the molecule. researchgate.net Studies on related compounds have shown that this can involve cleavage of bonds, such as the P-O-aryl linkage in cyanophenyl-containing organophosphates, and potential degradation of the cyanophenol moiety itself. researchgate.net

Table 2: Potential Photochemical Reactions in Cyanophenols

| Reaction Type | Description | Observed in Related Compounds |

|---|---|---|

| Excited-State Proton Transfer (ESPT) | Rapid transfer of the phenolic proton to the solvent upon electronic excitation. researchgate.net | o-cyanophenol, m-cyanophenol researchgate.net |

| Photodecomposition | Light-induced cleavage of covalent bonds, leading to molecular degradation. researchgate.netnih.gov | 4-cyanophenol (in organophosphate structures) researchgate.net |

| Photooxidation | Oxidative cleavage of the molecule, often initiated by reactive oxygen species (ROS). nih.gov | Cyanine dyes (a different class, but illustrates a potential pathway for aromatic systems) nih.gov |

Advanced Applications in Chemical Sciences

Applications in Materials Science

The unique combination of a biphenyl (B1667301) core, a polar cyano group, a hydrogen-bonding hydroxyl group, and an electronegative fluorine atom positions 2-Cyano-5-(2-fluorophenyl)phenol as a promising candidate for the development of advanced functional materials.

Development of Functional Materials

Fluorinated biphenyl compounds are of significant interest in materials science due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and altered electronic characteristics. nih.gov These attributes make them valuable components in the creation of specialized polymers and liquid crystals. nih.gov The presence of the cyano and hydroxyl groups in this compound offers further opportunities for tuning material properties through hydrogen bonding and dipole-dipole interactions.

Research on related biphenyl derivatives has demonstrated their utility in creating materials with desirable physicochemical properties. For instance, various functionalized biphenyls have been synthesized and investigated for their ability to form anisotropic nanomaterials. researchgate.net The synthesis of such materials often employs palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, to construct the core biphenyl structure. nih.gov

To illustrate the properties of related functional materials, the following table presents data on several synthesized fluorinated biphenyl compounds:

| Compound Name | Chemical Formula | Melting Point (°C) | Molecular Weight ( g/mol ) | Synthesis Yield (%) |

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) | C₁₆H₁₆F₂ | 105–107 | 246.30 | 77 |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) | C₁₄H₁₀F₂O | 71–72 | 232.23 | 79 |

| 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) | C₁₂H₇F₂NO₂ | 92–93 | 235.19 | 80 |

| 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP) | C₁₄H₁₂F₂O₂ | - | 250.24 | 72 |

This data is based on novel fluorinated biphenyl compounds synthesized via Pd(0)-catalyzed reactions and is intended to be illustrative of the properties of similar compounds. nih.govacs.orgacs.org

Role in Organic Electronics and Optical Materials

The field of organic electronics relies on the development of novel semiconducting materials for devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Biphenyl derivatives, particularly those with electron-withdrawing groups like the cyano group, are known to be useful in this context. ontosight.ai The carbonitrile group can enhance the electron-accepting properties of a molecule, a valuable characteristic for n-type organic semiconductors. ontosight.ai

The design of indigo (B80030) derivatives, for example, has shown that the incorporation of strong electron-withdrawing groups can lower the LUMO energy levels, leading to more stable n-type OFETs. rsc.org Similarly, the combination of the cyano group and the fluorinated biphenyl core in this compound could lead to favorable electronic properties for applications in organic electronics. ontosight.ai Furthermore, the biphenyl structure itself is a key component in many liquid crystals used in display technologies, suggesting a potential avenue for the application of this compound. ontosight.ai

Catalytic Applications and Ligand Design

The presence of heteroatoms such as oxygen and nitrogen in this compound makes it an interesting candidate for ligand design in coordination chemistry and catalysis.

Use as Ligands in Metal-Catalyzed Reactions

Phenol-based ligands have been successfully employed in the design of metal complexes for catalysis. The hydroxyl group can act as a coordination site, and its deprotonation to a phenolate (B1203915) can modulate the electronic properties of the metal center. Biphenyl phosphines are another class of effective ligands in metal-catalyzed reactions such as hydroformylation and asymmetric hydrogenation. rsc.org

The synthesis of biphenyl-2-carbonitrile derivatives has been achieved through palladium-catalyzed C-H bond activation, where the cyano group acts as a directing group. nih.govacs.org This highlights the coordinating ability of the cyano group, which could be exploited in the design of new catalysts. A rhodium(III)-catalyzed C-H Hiyama cross-coupling reaction has also been developed for the synthesis of biphenyl-2-carbonitriles, further demonstrating the utility of this structural motif in catalytic transformations. acs.org Given these precedents, this compound could potentially serve as a ligand for various transition metals, with the phenol (B47542) and cyano groups acting as a bidentate coordination unit, influencing the activity and selectivity of catalytic reactions.

Role in Green Chemistry Processes

Green chemistry principles encourage the development of environmentally benign chemical processes. This includes the use of safer solvents and the design of efficient catalytic reactions to minimize waste. The synthesis of fluorinated biphenyl compounds is often achieved through palladium-catalyzed cross-coupling reactions, which are generally considered to be highly efficient. nih.gov

The fifth principle of green chemistry advocates for the use of safer solvents and auxiliaries. researchgate.net Research into greener synthetic routes often focuses on replacing hazardous solvents with more environmentally friendly alternatives. researchgate.net For instance, integrated processes for producing valuable chemicals from biomass often utilize green chemistry principles to ensure environmental favorability and industrial promise. acs.org In the context of this compound, its synthesis could potentially be optimized to align with green chemistry principles, for example, by employing water as a solvent in catalytic cross-coupling reactions. acs.org

Research on Chemosensors and Probes

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes through a change in their fluorescence properties. The design of these sensors often involves a fluorophore unit and a receptor unit that selectively binds to the target analyte. Fluorinated compounds are of particular interest in this area.

The development of colorimetric and fluorescent chemosensors for anions, such as fluoride, is an active area of research. nih.gov These sensors often rely on hydrogen-bonding interactions between the sensor molecule and the anion. nih.gov The hydroxyl group of this compound could potentially act as a hydrogen-bond donor for the recognition of certain anions.

Furthermore, the general class of fluorescent chemical sensors offers numerous advantages, including high sensitivity and the potential for real-time detection. nih.gov While specific studies on this compound as a chemosensor are not yet prevalent, its structural features suggest that it could be a valuable scaffold for the design of new sensory materials. The combination of the biphenyl framework, which can be a component of a fluorophore, with the potential binding sites offered by the hydroxyl and cyano groups, provides a foundation for future research in this area.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyano-5-(2-fluorophenyl)phenol, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using 2-fluorophenylboronic acid derivatives and a cyanophenol precursor. Key steps include:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent Optimization : Employ toluene/ethanol (3:1) with Na₂CO₃ as a base to stabilize intermediates and minimize side reactions.

- Yield Enhancement : Monitor reaction progress via TLC and use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Typical yields range from 75–85% under inert conditions .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- X-ray Crystallography : Refine single-crystal data using SHELXL for precise bond-length and angle determination .

- Spectroscopy : Confirm the cyano group (CN) via FT-IR (≈2220 cm⁻¹) and ¹³C NMR (δ ≈115–120 ppm). The 2-fluorophenyl moiety is identifiable via ¹⁹F NMR (δ ≈-110 to -120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should match the exact mass (C₁₃H₇FNO: 212.0518 g/mol) with <2 ppm error .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : Evaluate solubility using the Hansen solubility parameters (HSPs):

- Polar Solvents : DMSO or DMF for high solubility (>50 mg/mL).

- Aqueous Systems : Use co-solvents like ethanol/water (1:1) to enhance solubility for biological assays.

- Validation : Measure via UV-Vis at λ_max ≈270 nm (aromatic π→π* transitions) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Parameterize the fluorophenyl group’s electronegativity and the cyano group’s hydrogen-bonding potential .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

- Validation : Cross-check with in vitro assays (e.g., IC₅₀ measurements) to refine computational models .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at 25°C and -40°C to distinguish dynamic effects (e.g., rotational barriers of the fluorophenyl group) .

- COSY and NOESY : Identify coupling between aromatic protons and resolve overlapping signals.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict theoretical NMR shifts for comparison .

Q. What strategies improve the stability of this compound under acidic/basic conditions?

- Methodological Answer :

- pH Stability Profiling : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–13). Monitor via HPLC-UV at 254 nm.

- Protective Groups : Introduce tert-butyldimethylsilyl (TBS) groups to the phenolic -OH for acid-sensitive applications.

- Formulation : Encapsulate in cyclodextrins or liposomes to shield reactive moieties .

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with non-cyano analogs using UV-Vis or LC-MS.

- Hammett Analysis : Calculate σₚ values for the cyano substituent to quantify its meta-directing effects.

- Theoretical Modeling : Use Gaussian to compute electrostatic potential maps and identify reactive sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity Assessment : Re-crystallize the compound and re-analyze via DSC for melting point verification.

- Inter-lab Comparison : Share samples with collaborator labs to standardize analytical protocols (e.g., NMR referencing).

- Batch Analysis : Test multiple synthetic batches to rule out impurities (e.g., unreacted boronic acid) as error sources .

Experimental Design for Structure-Activity Relationship (SAR) Studies

Q. What substituent modifications enhance the compound’s pharmacological profile?

- Methodological Answer :

- Library Synthesis : Replace the 2-fluorophenyl group with 3- or 4-fluoro analogs and assess bioactivity shifts .

- Cyano Replacement : Substitute -CN with -NO₂ or -CF₃ to evaluate electronic effects on target binding.

- In Silico Screening : Generate QSAR models using MOE to prioritize high-potensity derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.